Triazole-Thiazole Scaffold Provides Higher Hydrogen-Bond Acceptor Capacity Than Amino-Thiazole Building Blocks
The target compound bears five hydrogen-bond acceptor atoms (three triazole nitrogens, one thiazole nitrogen, and one carbonyl oxygen from the acetic acid moiety) compared with four acceptors in the commonly used 2-(2-amino-1,3-thiazol-4-yl)acetic acid (ATAA, CAS 29676-71-9), which contains only the thiazole nitrogen, the carbonyl oxygen, and the exocyclic amino group [1]. This additional acceptor capacity, combined with a higher TPSA (91.76 Ų vs. ≈77.6 Ų for ATAA), predicts stronger interactions with polar biological targets and altered passive membrane permeability .
| Evidence Dimension | Hydrogen-bond acceptor count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | H-Acceptors: 5; TPSA: 91.76 Ų (ChemScene computational data) |
| Comparator Or Baseline | 2-(2-Amino-1,3-thiazol-4-yl)acetic acid (ATAA, CAS 29676-71-9): H-Acceptors ≈4; TPSA ≈77.6 Ų (Boc Sciences / ZINC data) |
| Quantified Difference | +1 H-acceptor; +14 Ų TPSA (~18% increase) |
| Conditions | In silico prediction; TPSA calculated by topological method |
Why This Matters
The higher TPSA and acceptor count can improve aqueous solubility and modulate off-target binding profiles, a critical selection criterion when optimizing lead-like properties in fragment-based screening libraries.
- [1] ZINC15. ZINC44136847 – 2-(2-amino-1,3-thiazol-4-yl)acetic acid. tPSA: 77.62 Ų. https://zinc15.docking.org (accessed 2026-05-07). View Source
